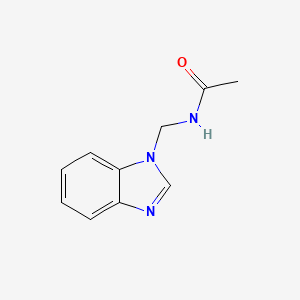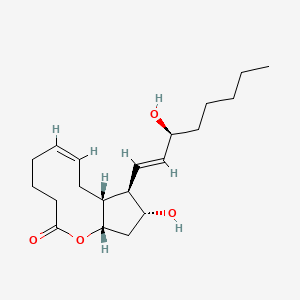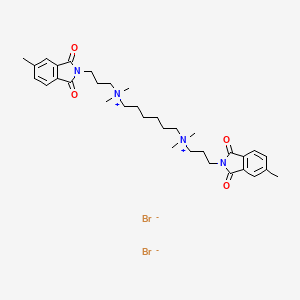
二甲基-W84(二溴化物)
描述
科学研究应用
Dimethyl-W84 (dibromide) has several scientific research applications, particularly in the fields of neuroscience and pharmacology. It is used to study the allosteric modulation of M2 muscarinic acetylcholine receptors, which are involved in various physiological processes including heart rate regulation and smooth muscle contraction . This compound is also utilized in research related to organophosphorus intoxications, where it has shown protective effects when combined with atropine .
作用机制
Target of Action
Dimethyl-W84 (dibromide), also known as Dimethyl-W84 dibromide, is a highly potent allosteric modulator that primarily targets the M2 muscarinic acetylcholine receptor . The M2 receptor plays a crucial role in the nervous system, particularly in the heart where it slows the heart rate upon activation.
Mode of Action
Dimethyl-W84 dibromide interacts with the common allosteric site of the M2 receptor . It retards the dissociation of N-methylscopolamine, an orthosteric antagonist, from the M2 receptor . This interaction with the receptor occurs with an EC50 value of 3 nM .
Biochemical Pathways
The compound’s interaction with the M2 receptor affects the muscarinic acetylcholine receptor pathway . By slowing the release of N-methylscopolamine, it modulates the activity of the M2 receptor, thereby influencing the downstream effects of this pathway .
Result of Action
The molecular and cellular effects of Dimethyl-W84 dibromide’s action primarily involve the modulation of M2 receptor activity. By retarding the dissociation of N-methylscopolamine, it can influence the receptor’s signaling and downstream effects .
Action Environment
The action, efficacy, and stability of Dimethyl-W84 dibromide can be influenced by various environmental factors. For instance, its solubility in water and DMSO suggests that it may be more effective in aqueous environments . Additionally, storage conditions can impact its stability, with recommendations to store the compound at +4°C under desiccating conditions . It’s also recommended to prepare and use solutions on the same day whenever possible .
生化分析
Biochemical Properties
Dimethyl-W84 (dibromide) plays a significant role in biochemical reactions. It interacts with the M2 muscarinic acetylcholine receptor . This interaction occurs at the common allosteric site, which retards the dissociation of N-methylscopolamine from the receptor .
Cellular Effects
It is known that it influences cell function by interacting with the M2 muscarinic acetylcholine receptor .
Molecular Mechanism
Dimethyl-W84 (dibromide) exerts its effects at the molecular level by interacting with the common allosteric site of the M2 muscarinic acetylcholine receptor . This interaction retards the dissociation of N-methylscopolamine from the receptor .
化学反应分析
Dimethyl-W84 (dibromide) primarily undergoes allosteric modulation reactions with muscarinic acetylcholine receptors . It does not typically participate in common chemical reactions such as oxidation, reduction, or substitution. The major product formed from its interaction with the M2 receptor is a stabilized receptor-ligand complex, which prevents the dissociation of N-methylscopolamine .
相似化合物的比较
Dimethyl-W84 (dibromide) is unique in its high affinity and selectivity for the M2 muscarinic acetylcholine receptor . Similar compounds include hexamethonium bromide and other bis-quaternary ammonium compounds, which also act as allosteric modulators of muscarinic receptors . Dimethyl-W84 (dibromide) has a higher affinity for the M2 receptor and a more potent effect in stabilizing the receptor-ligand complex .
属性
IUPAC Name |
6-[dimethyl-[3-(5-methyl-1,3-dioxoisoindol-2-yl)propyl]azaniumyl]hexyl-dimethyl-[3-(5-methyl-1,3-dioxoisoindol-2-yl)propyl]azanium;dibromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H48N4O4.2BrH/c1-25-13-15-27-29(23-25)33(41)35(31(27)39)17-11-21-37(3,4)19-9-7-8-10-20-38(5,6)22-12-18-36-32(40)28-16-14-26(2)24-30(28)34(36)42;;/h13-16,23-24H,7-12,17-22H2,1-6H3;2*1H/q+2;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDKHHBPNUMYHFM-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=O)N(C2=O)CCC[N+](C)(C)CCCCCC[N+](C)(C)CCCN3C(=O)C4=C(C3=O)C=C(C=C4)C.[Br-].[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H48Br2N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
736.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![cyclohexyl 4-[(2S)-3-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-oxo-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propyl]imidazole-1-carboxylate](/img/structure/B593176.png)
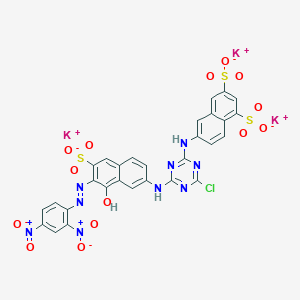
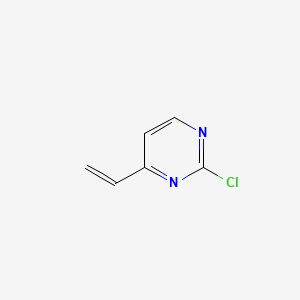
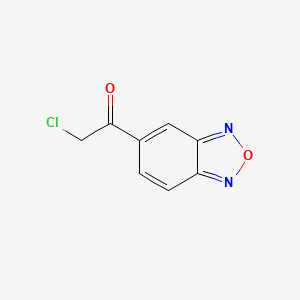
![N-[(3S,5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]acetamide](/img/structure/B593181.png)

![2-methyl-5-[3-(2-methylphenyl)-2-phenyl-3,4-dihydropyrazol-5-yl]pyridine](/img/structure/B593183.png)

![2-Azaspiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]](/img/structure/B593190.png)
